(R)-3''-Hydroxy Pravastatin Sodium Salt is a sodium salt derivative of Pravastatin, a member of the statin class of drugs. Statins are primarily used to lower cholesterol levels in patients at risk for cardiovascular diseases. This compound is notable for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme critical in the biosynthesis of cholesterol.
The synthesis of (R)-3''-Hydroxy Pravastatin Sodium Salt typically involves the conversion of the lactone form of Pravastatin into its hydroxy acid form, followed by neutralization with sodium hydroxide to form the sodium salt.
The process can be optimized for yield and purity by controlling temperature, solvent ratios, and reaction times. The final product typically exhibits a purity greater than 95% .
The molecular formula for (R)-3''-Hydroxy Pravastatin Sodium Salt is with a molecular weight of approximately 446.51 g/mol. Its structure features multiple hydroxyl groups and a naphthalene ring system, characteristic of statins.
The compound's structural representation can be summarized in various formats:
(R)-3''-Hydroxy Pravastatin Sodium Salt participates in various chemical reactions primarily related to its role as an HMG-CoA reductase inhibitor.
The compound's pharmacodynamics involve its interaction with the enzyme's active site, effectively blocking substrate access and reducing cholesterol production in hepatic tissues.
(R)-3''-Hydroxy Pravastatin Sodium Salt exerts its effects primarily through:
(R)-3''-Hydroxy Pravastatin Sodium Salt is primarily utilized in:
This compound continues to be significant in both clinical applications and research contexts concerning lipid management and cardiovascular health .
The systematic IUPAC name for this compound is sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate [3] [6] [9]. This nomenclature precisely defines its stereochemistry, indicating nine defined stereocenters with absolute configurations specified at positions C1ʹʹ (S), C2ʹʹ (S), C3ʹʹ (R), C6ʹʹ (S), C8ʹʹ (S), C8aʹʹ (R), C3 (R), C5 (R), and the secondary alcohol carbon of the 3-hydroxy-2-methylbutyrate side chain (R) [6] [10]. The "(R)" designation specifically refers to the stereochemistry of the additional hydroxyl group at the 3'' position of the butyrate side chain, distinguishing it from pravastatin where this hydroxylation is absent [3] [9].
(R)-3''-Hydroxy Pravastatin Sodium Salt possesses the molecular formula C₂₃H₃₅NaO₈, with a molecular weight of 462.51 g/mol [5] [6] [9]. This contrasts with the parent compound pravastatin sodium (C₂₃H₃₅NaO₇), which has a molecular weight of 446.52 g/mol [7]. The difference of 16 g/mol corresponds precisely to the addition of one oxygen atom, confirming the introduction of a hydroxyl (-OH) group. The sodium salt form arises from the deprotonation of the carboxylic acid moiety (C7 carboxyl group of the heptanoic acid side chain) [6] [7]. Key mass spectral data includes an accurate monoisotopic mass of 462.223 Da and an exact mass of 462.254 Da [5] [6].
Table 1: Molecular Comparison with Pravastatin Sodium
Property | (R)-3''-Hydroxy Pravastatin Sodium Salt | Pravastatin Sodium | Difference |
---|---|---|---|
Molecular Formula | C₂₃H₃₅NaO₈ | C₂₃H₃₅NaO₇ | +O |
Molecular Weight (g/mol) | 462.51 | 446.52 | +15.99 |
Oxygen Atoms | 8 | 7 | +1 |
Key Functional Change | 3''-Hydroxylation (R configuration) | None | - |
While detailed single-crystal X-ray diffraction (SCXRD) data for the (R)-3''-hydroxy metabolite is not explicitly provided in the sources, its structural relationship to pravastatin sodium allows for inferring critical crystallographic differences. The introduction of the polar 3ʹʹ(R)-hydroxyl group on the 2-methylbutyrate side chain significantly alters the molecule's hydrogen bonding potential and crystal packing [2] [6]. Compared to pravastatin sodium, this metabolite possesses an additional hydrogen bond donor and acceptor site. This increased polarity likely disrupts the crystal lattice stability of the parent compound, necessitating different packing arrangements and potentially leading to altered unit cell parameters, space group symmetry, and crystal habit [6]. The stereospecificity of the added hydroxyl group (R configuration) is crucial, as the (S)-epimer would exhibit distinct intermolecular interactions. Computational modeling (e.g., molecular mechanics or density functional theory) suggests this modification increases the molecular dipole moment and alters the electron density distribution around the ester linkage, potentially influencing its hydrolytic stability [6].
The addition of the 3ʹʹ(R)-hydroxyl group enhances the compound's hydrophilicity relative to pravastatin sodium. While experimental logP (octanol/water) values are not explicitly reported, the structural modification allows for reasonable prediction. Pravastatin sodium itself is known as a hydrophilic statin due to its -COOH, -OH groups, and overall polarity [2] [7]. The extra hydroxyl group in the (R)-3''-hydroxy metabolite further reduces its calculated logP value. Based on structural contributions:
Table 2: Predicted Physicochemical Properties Related to Solubility and Permeation
Property | Predicted Value/Range | Basis for Prediction |
---|---|---|
logP (Octanol/Water) | ~1.5 - 2.0 (Uncharged form) | Increased polarity from additional -OH vs pravastatin acid |
Calculated logD₇.₄ | < -1.0 | Ionization of carboxylate (-1 charge) dominates |
HLB | >15 (Highly Hydrophilic) | Multiple ionized/polar groups; resembles pravastatin |
Dominant Transport | Carrier-mediated (OATPs) | High polarity prevents significant passive diffusion [2] |
The solid-state properties of (R)-3''-Hydroxy Pravastatin Sodium Salt are critical for handling and formulation. It is described as a white solid [4]. The presence of multiple hydroxyl groups and an ionic sodium carboxylate makes it inherently prone to hygroscopicity (moisture absorption). Recommended storage conditions of -20°C [9] [10] strongly suggest sensitivity to temperature and potentially moisture, necessitating storage under desiccated conditions. While specific polymorph screening data isn't provided in the sources, molecules with such high polarity and hydrogen-bonding capacity often exhibit polymorphism or form hydrates/solvates. The risk of polymorphism is significant as different crystalline forms can have varying dissolution rates and physical stability. The patent literature [8] discusses the stabilization of solid or semi-solid lipid-based dosage forms containing APIs susceptible to crystal form changes. Techniques mentioned include incorporating low-HLB surfactants and curing processes (controlled solidification and annealing) to stabilize the active pharmaceutical ingredient (API) release profile by locking in a stable polymorphic form or preventing crystallization within a lipid matrix. This is particularly relevant for metastable or hygroscopic compounds like (R)-3''-Hydroxy Pravastatin Sodium Salt. The hygroscopic nature likely necessitates processing under controlled humidity conditions to prevent hydrate formation or deliquescence, which could impact powder flow, compaction (if tableted), and chemical stability (e.g., hydrolysis risk).
Table 3: Compound Identifiers for (R)-3''-Hydroxy Pravastatin Sodium Salt
Identifier Type | Value | Source |
---|---|---|
CAS Number | 722504-46-3 | [3] [4] [5] |
PubChem CID | 58746974 | [6] |
FDA UNII | NW96MX2PQY | [6] |
EPA CompTox DTXSID | DTXSID00729860 | [6] |
IUPAC Name | sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | [3] [6] [9] |
Common Synonyms | (R)-3''-Hydroxy Pravastatin Sodium Salt; (βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-8-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutoxy]-2-methyl-1-naphthaleneheptanoic Acid Sodium | [4] [6] |
Molecular Formula | C₂₃H₃₅NaO₈ | [5] [6] [9] |
Molecular Weight | 462.51 g/mol | [5] [6] [9] |
SMILES | [Na+].CC@@HC@HC(=O)O[C@H]1CC@HC=C2C=CC@HC@H[C@@H]12 | [6] [10] |
InChI Key | AIKHPBQZWYYTKO-OYKXKHFWSA-M | [6] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: